molecular formula C11H24N2O B13427455 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine

Cat. No.: B13427455
M. Wt: 200.32 g/mol
InChI Key: DHRQXWKTCKEJMU-UHFFFAOYSA-N
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Description

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with methoxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine typically involves multiple steps. One common method is the reductive amination of a suitable ketone with an amine. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines .

Scientific Research Applications

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also inhibit specific enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)propan-1-amine
  • N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine
  • 1-(3-aminopropoxy)-4-methoxybenzene

Uniqueness

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

3-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propan-1-amine

InChI

InChI=1S/C11H24N2O/c1-11(10-14-2)4-8-13(9-5-11)7-3-6-12/h3-10,12H2,1-2H3

InChI Key

DHRQXWKTCKEJMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CCCN)COC

Origin of Product

United States

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